![molecular formula C14H11ClF3NO B2531907 (3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine CAS No. 1496138-86-3](/img/structure/B2531907.png)
(3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine
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Overview
Description
“(3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine” is a chemical compound with the CAS Number: 1468882-26-9 . It has a molecular weight of 301.7 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is (3-chlorophenyl)(3-(trifluoromethoxy)phenyl)methanamine . The Inchi Code is 1S/C14H11ClF3NO/c15-11-5-1-3-9(7-11)13(19)10-4-2-6-12(8-10)20-14(16,17)18/h1-8,13H,19H2 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.7 . It is a liquid at room temperature . More specific physical and chemical properties like boiling point, melting point, and solubility were not found in the search results.Scientific Research Applications
Environmental Impact Assessment
Chlorophenyl compounds, such as those derived from (3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine, have been studied for their environmental impact, particularly on aquatic ecosystems. Krijgsheld and Gen (1986) evaluated the consequences of chlorophenol contamination in the aquatic environment, highlighting moderate toxic effects on mammalian and aquatic life. However, they also noted that toxicity could be significant upon long-term exposure to certain chlorophenols, such as 2,4-dichlorophenol. They emphasized the role of adapted microflora in degrading these compounds, which can mitigate their persistence in the environment (Krijgsheld & Gen, 1986).
Industrial Relevance and Toxicity
Chlorophenols have been recognized for their industrial relevance and as precursors of dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). Peng et al. (2016) discussed the role of chlorophenols as major precursors of dioxins and highlighted their formation processes, indicating the need for careful management of chlorophenols in industrial settings to mitigate environmental and health risks (Peng et al., 2016).
Aquatic Toxicity and Mechanisms
The toxic effects of chlorophenols on aquatic life have been a significant concern. Ge et al. (2017) reviewed the toxic effects of chlorophenols on fish, focusing on oxidative stress, immune system disruption, endocrine disruption, and potential carcinogenic effects. Their findings provide valuable insights into the mechanisms of toxicity induced by chlorophenols, suggesting a need for stringent environmental monitoring and mitigation strategies (Ge et al., 2017).
Dechlorination and Environmental Remediation
The need for effective dechlorination methods for chlorophenols has led to research into the use of Zero Valent Iron (ZVI) and iron-based bimetallic systems. Gunawardana et al. (2011) discussed the potential of these systems in efficiently dechlorinating chlorophenols, providing insights into the processes, mechanisms, and environmental implications of using ZVI and bimetals for chlorophenol remediation (Gunawardana et al., 2011).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-chlorophenyl)-[2-(trifluoromethoxy)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c15-10-5-3-4-9(8-10)13(19)11-6-1-2-7-12(11)20-14(16,17)18/h1-8,13H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUUHOAXSDEJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C2=CC(=CC=C2)Cl)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chlorophenyl)(2-(trifluoromethoxy)phenyl)methanamine |
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